molecular formula C18H18N4O2 B5700792 (3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE

(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE

Cat. No.: B5700792
M. Wt: 322.4 g/mol
InChI Key: CVCUZEFEJKJBRW-UHFFFAOYSA-N
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Description

(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE is a complex organic compound that features a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The subsequent steps involve the functionalization of the pyrazole ring with the phenyl and methanone groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemistry

In chemistry, (3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Research is ongoing to explore the therapeutic potential of this compound and its derivatives .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets. In medicinal chemistry, pyrazole derivatives are known to inhibit enzymes or receptors involved in disease pathways. For example, they may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE is unique due to its dual pyrazole rings and the presence of a methanone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-9-13(3)21(19-11)17(23)15-5-7-16(8-6-15)18(24)22-14(4)10-12(2)20-22/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCUZEFEJKJBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(=O)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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